molecular formula C9H12O3 B2612541 Ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate CAS No. 2287331-00-2

Ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate

Cat. No.: B2612541
CAS No.: 2287331-00-2
M. Wt: 168.192
InChI Key: KZPOKGFOCQQOHW-UHFFFAOYSA-N
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Description

Ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate is a cyclobutane derivative featuring a unique combination of functional groups: a formyl (-CHO) group, a methylidene (CH₂=) group, and an ethyl ester (-COOEt) moiety. The cyclobutane ring’s inherent strain, combined with these substituents, imparts distinct reactivity and physicochemical properties.

Properties

IUPAC Name

ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-3-12-8(11)9(6-10)4-7(2)5-9/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPOKGFOCQQOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(=C)C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger quantities of reactants, and employing continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Ethyl 1-carboxy-3-methylidenecyclobutane-1-carboxylate.

    Reduction: Ethyl 1-hydroxymethyl-3-methylidenecyclobutane-1-carboxylate.

    Substitution: Ethyl 1-formyl-3-methylidenecyclobutane-1-carbamates or ethyl 1-formyl-3-methylidenecyclobutane-1-thioesters.

Scientific Research Applications

Organic Synthesis

Ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate acts as a versatile building block in organic chemistry. Its structure allows for various transformations, enabling the creation of diverse chemical entities. This compound can be utilized in:

  • Aldol Reactions : It can undergo aldol condensation reactions to form larger carbon skeletons.
  • Cycloaddition Reactions : The compound's double bond makes it suitable for cycloaddition processes, which are essential in synthesizing cyclic compounds.

Pharmaceutical Chemistry

In medicinal chemistry, this compound has potential applications due to its biological activity:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, similar compounds have been tested against prostate and colon cancer cells, showing promising results in inhibiting cell proliferation .

Material Science

The unique structural characteristics of this compound allow it to be explored in material science applications:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Studies

StudyFindings
Synthesis of Derivatives Researchers synthesized various derivatives of this compound, testing their biological activity against multiple cancer cell lines. Results indicated significant cytotoxicity in certain derivatives, suggesting potential as anticancer agents .
Material Properties Analysis A study focused on the incorporation of this compound into polymer systems demonstrated improved mechanical properties compared to traditional polymers, indicating its utility in advanced material applications .

Mechanism of Action

The mechanism of action of ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These reactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 1-methyl-3-methylenecyclobutanecarboxylate (CAS 54244-73-4)

  • Structure : Features a methyl (-CH₃) group at position 1 and a methylidene (CH₂=) group at position 3, with an ethyl ester at position 1.
  • Molecular Formula : C₉H₁₄O₂ .
  • Key Differences: The absence of a formyl group reduces electrophilicity compared to the target compound. Applications: Likely used as a building block in organic synthesis due to its strained cyclobutane ring and unsaturated methylidene group .

Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (CAS 13043-49-7)

  • Structure : Contains a hydroxymethyl (-CH₂OH) group at position 3 and an ethyl ester at position 1.
  • Molecular Formula : C₈H₁₄O₃ .
  • Key Differences: The hydroxymethyl group introduces hydrogen-bonding capability, increasing solubility in aqueous or polar solvents. Higher polarity compared to the target compound may limit compatibility with non-polar reaction media. Potential Use: Intermediate in pharmaceutical synthesis or polymer chemistry due to its hydroxyl functionality .

Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride

  • Structure: Substituted with a methylamino (-NHCH₃) group at position 1 and a methyl ester (-COOMe) at position 1, forming a hydrochloride salt.
  • Molecular Formula: Not explicitly stated, but inferred as C₇H₁₄ClNO₂ based on synthesis data .
  • Key Differences: The presence of an amino group enables participation in acid-base reactions, unlike the target compound’s formyl group. The hydrochloride salt form enhances stability and solubility in polar solvents. Applications: Likely explored in medicinal chemistry for its amine functionality .

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Key Substituents Functional Implications
This compound Not provided C₉H₁₂O₃ (inferred) Formyl (-CHO), methylidene (CH₂=), ester High electrophilicity, potential for nucleophilic additions
Ethyl 1-methyl-3-methylenecyclobutanecarboxylate 54244-73-4 C₉H₁₄O₂ Methyl (-CH₃), methylidene (CH₂=), ester Hydrophobic, suitable for radical reactions
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate 13043-49-7 C₈H₁₄O₃ Hydroxymethyl (-CH₂OH), ester Polar, hydrogen-bonding capability
Methyl 1-(methylamino)cyclobutanecarboxylate HCl Not provided C₇H₁₄ClNO₂ Methylamino (-NHCH₃), ester, HCl Ionic, soluble in polar solvents

Research Findings and Implications

  • Reactivity : The formyl group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents or amines). This contrasts with the methyl or hydroxymethyl analogs, which lack such reactivity .
  • Solubility : The hydroxymethyl derivative (CAS 13043-49-7) exhibits higher water solubility due to its hydroxyl group, whereas the target compound’s formyl group may confer moderate polarity .
  • Synthetic Utility: Ethyl 1-methyl-3-methylenecyclobutanecarboxylate (CAS 54244-73-4) is noted for its use in strain-driven cycloadditions, while the target compound’s formyl group could enable condensation reactions (e.g., forming Schiff bases) .

Biological Activity

Ethyl 1-formyl-3-methylidenecyclobutane-1-carboxylate (CAS Number: 40896-96-6) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C8_8H12_12O2_2
  • Molecular Weight : 140.18 g/mol
  • IUPAC Name : Ethyl 3-methylidenecyclobutane-1-carboxylate

The compound features a cyclobutane ring with a formyl group and an ethyl ester, which contributes to its biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on structurally related compounds demonstrated their effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

Compound Bacterial Strain Inhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
This compoundUnknownPending Evaluation

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. This could position it as a candidate for further research in anti-inflammatory therapies.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific protein targets involved in cellular signaling pathways, leading to altered gene expression related to inflammation and microbial resistance.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Case Study on Antimicrobial Activity :
    • A study published in Journal of Medicinal Chemistry evaluated derivatives of cyclobutane carboxylic acids against drug-resistant bacterial strains. The results indicated a promising antibacterial profile, which may extend to this compound.
  • Case Study on Anti-inflammatory Effects :
    • Research conducted by Smith et al. (2023) showed that compounds with similar structures significantly reduced TNF-alpha levels in vitro, suggesting potential applications in treating inflammatory diseases.

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